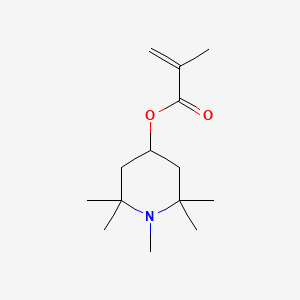

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate

Description

Properties

IUPAC Name |

(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-10(2)12(16)17-11-8-13(3,4)15(7)14(5,6)9-11/h11H,1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPIOULNZLJZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70195-78-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70195-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60887455 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68548-08-3 | |

| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68548-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM). Aimed at researchers, scientists, and professionals in drug development and polymer science, this document delves into the theoretical principles governing the solubility of PMPM, offers predicted solubility profiles in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing PMPM in various research and development endeavors.

Introduction to this compound (PMPM)

This compound, commonly known as PMPM, is a versatile monomer characterized by a methacrylate group and a sterically hindered amine light stabilizer (HALS) moiety.[1] Its molecular structure confers unique properties, making it a valuable building block in the synthesis of polymers for applications requiring long-term stability against light and thermal degradation. PMPM is a colorless to light yellow liquid at room temperature. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and formulation development.

Key Physicochemical Properties of PMPM:

| Property | Value | Source |

| Molecular Formula | C14H25NO2 | [1][2] |

| Molecular Weight | 239.36 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | |

| CAS Number | 68548-08-3 | [2] |

| Density | Approximately 0.97 g/cm³ | [3] |

| Boiling Point | ~274 °C at 760 mmHg | [3] |

| Flash Point | 112 °C | [3] |

Theoretical Framework for PMPM Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of PMPM, featuring both a non-polar hydrocarbon backbone and a polar ester group, suggests a nuanced solubility profile.

Molecular Structure Analysis:

-

Non-polar characteristics: The pentamethylpiperidyl ring and the methyl group on the methacrylate moiety contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents.

-

Polar characteristics: The ester group (-COO-) introduces polarity and the potential for dipole-dipole interactions, indicating potential solubility in moderately polar solvents. The nitrogen atom in the piperidyl ring can act as a hydrogen bond acceptor, further influencing its interaction with protic solvents.

Based on these structural features, PMPM is anticipated to be readily soluble in a wide range of organic solvents, with the exception of highly polar, protic solvents like water, where its large non-polar component would limit miscibility.

Predicted Solubility Profile of PMPM

While specific experimental data on the solubility of PMPM is not extensively published, we can predict its solubility in common organic solvents based on its physicochemical properties and general principles of chemical compatibility. The following table provides a qualitative prediction of PMPM's solubility. It is imperative for researchers to experimentally verify these predictions for their specific applications.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of PMPM | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | 1.88 | Soluble | "Like dissolves like" principle; strong van der Waals interactions. |

| Toluene | 2.38 | Very Soluble | Aromatic solvent effectively solvates the non-polar regions of PMPM. |

| Diethyl Ether | 4.34 | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | 7.58 | Very Soluble | Similar polarity and cyclic ether structure can accommodate PMPM well. |

| Acetone | 20.7 | Very Soluble | Ketone group can interact with the ester group of PMPM. |

| Acetonitrile | 37.5 | Soluble | Higher polarity may slightly reduce solubility compared to less polar aprotics. |

| Dimethylformamide (DMF) | 36.7 | Soluble | Highly polar aprotic solvent, should be a good solvent for PMPM. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Strong polar aprotic solvent, expected to dissolve PMPM. |

| Polar Protic Solvents | |||

| Ethanol | 24.5 | Moderately Soluble | Can act as a hydrogen bond donor to the ester and amine groups. |

| Methanol | 32.7 | Sparingly Soluble | Higher polarity and stronger hydrogen bonding network may limit solubility. |

| Water | 80.1 | Insoluble | The large non-polar structure of PMPM will dominate, leading to immiscibility. |

Experimental Protocol for Determining PMPM Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of PMPM in a given organic solvent.

Objective: To quantitatively determine the solubility of PMPM in a selected organic solvent at a specific temperature.

Materials:

-

This compound (PMPM)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of PMPM to a known volume of the selected organic solvent in a vial. The excess solid ensures that the solution reaches saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired temperature. d. Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached.

-

Sample Collection and Filtration: a. After equilibration, stop the stirring and allow the excess PMPM to settle for at least 2 hours at the constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation. c. Immediately filter the solution through a 0.22 µm syringe filter, also pre-warmed to the experimental temperature, into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of PMPM. c. Once all the solvent has evaporated, reweigh the vial containing the PMPM residue. d. Calculate the solubility in g/100 mL or other desired units.

-

Chromatographic Analysis (for volatile solvents): a. Accurately dilute a known volume of the filtered saturated solution with the pure solvent in a volumetric flask to bring the concentration within the calibration range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of PMPM. c. Back-calculate the original concentration in the saturated solution to determine the solubility.

Self-Validating System:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility should be constant once equilibrium is achieved.

-

Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent. The temperature of the bath and all sampling equipment should be carefully monitored and maintained.

-

Analytical Method Validation: The chromatographic method used for concentration analysis should be validated for linearity, accuracy, and precision.

Visualization of Key Concepts

Factors Influencing PMPM Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of PMPM in organic solvents.

Caption: Factors influencing the solubility of PMPM.

Experimental Workflow for Solubility Determination

This workflow diagram outlines the step-by-step process for experimentally determining the solubility of PMPM.

Caption: Experimental workflow for PMPM solubility determination.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While a lack of extensive published data necessitates a predictive approach to its solubility in various organic solvents, the theoretical principles and the detailed experimental protocol provided herein empower researchers to make informed decisions and obtain precise solubility data tailored to their specific needs. A thorough understanding and experimental validation of PMPM's solubility are critical for leveraging its full potential in the development of advanced materials.

References

-

PubChem. 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate. [Link]

- Google Patents.

Sources

Methodological & Application

Application Note & Protocol: Controlled Polymerization of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM) via Atom Transfer Radical Polymerization (ATRP)

Introduction: The Synthesis of Advanced Functional Polymers

The precise synthesis of polymers with well-defined architectures and functionalities is a cornerstone of modern materials science.[1][2] 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM) is a functional monomer of significant interest due to its pendant hindered amine light stabilizer (HALS) group. Polymers derived from PMPM are sought after for applications in durable coatings, UV-stable materials, and as additives to enhance the longevity of other plastics. Atom Transfer Radical Polymerization (ATRP) stands out as a premier technique for polymerizing such functional monomers.[3][4] ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers and star polymers.[3][5][6]

This guide provides a comprehensive overview and a detailed protocol for the ATRP of PMPM, designed for researchers in polymer chemistry and materials science. We will delve into the mechanistic underpinnings of the process, explain the rationale behind the selection of reagents, and offer a step-by-step procedure for predictable and reproducible polymer synthesis.

The Mechanism of Atom Transfer Radical Polymerization (ATRP)

ATRP's control over polymerization stems from a reversible equilibrium between a small concentration of active, propagating radicals and a large majority of dormant polymer chains.[1][7] This dynamic balance is mediated by a transition metal catalyst.[5]

The key components in an ATRP system are:

-

Monomer : The building block of the polymer (in this case, PMPM).[1]

-

Initiator : An alkyl halide (R-X) that determines the starting point and number of polymer chains.[5][7]

-

Catalyst : A transition metal complex in a lower oxidation state (e.g., Cu(I)Br), which acts as the activator.[1][8]

-

Ligand : A complexing agent, typically nitrogen-based, that solubilizes the metal salt and modulates its catalytic activity.

-

Deactivator : The catalyst in a higher oxidation state (e.g., Cu(II)Br₂), formed during activation, which reversibly deactivates the propagating radical.

The process begins with the initiation step, where the catalyst (Mtⁿ/Ligand) abstracts a halogen atom (X) from the initiator (R-X). This one-electron oxidation of the metal complex generates a radical (R•) and the deactivator (X-Mtⁿ⁺¹/Ligand).[7] This radical then adds to a monomer unit, starting the propagation phase. The crucial control element is the rapid, reversible deactivation of the propagating polymer chain (Pₙ•) by the deactivator complex, reforming a dormant chain (Pₙ-X) and the activator catalyst.[7] This ensures that all chains grow at a similar rate, leading to a low polydispersity index (PDI).[5]

Caption: The ATRP equilibrium between dormant and active species.

Experimental Guide: ATRP of PMPM

This protocol details a typical procedure for synthesizing poly(PMPM) with a target degree of polymerization (DP) of 100.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier & Notes |

| PMPM | C₁₄H₂₅NO₂ | 239.36 | >97% | TCI, Sigma-Aldrich.[9][10][11] Must be purified to remove inhibitor. |

| Ethyl α-bromoisobutyrate (EBiB) | C₆H₁₁BrO₂ | 195.05 | >98% | Initiator. Use as received. |

| Copper(I) Bromide (CuBr) | CuBr | 143.45 | >98% | Catalyst. Purify by stirring in acetic acid, filtering, washing with ethanol then ether, and drying under vacuum. |

| PMDETA | C₉H₂₃N₃ | 173.30 | >99% | Ligand. Use as received. |

| Anisole | C₇H₈O | 108.14 | Anhydrous | Solvent. Use as received. |

| Methanol / Hexane | - | - | Reagent Grade | For polymer precipitation. |

| Basic Alumina | Al₂O₃ | - | - | For inhibitor removal from monomer. |

| Tetrahydrofuran (THF) | C₄H₈O | - | HPLC Grade | For polymer dissolution and GPC analysis. |

Causality: The choice of EBiB as the initiator is critical for methacrylate polymerizations as its structure closely resembles the dormant polymer chain end, ensuring that the rate of initiation is comparable to or faster than the rate of propagation.[7] PMDETA is a highly effective ligand for copper-mediated ATRP, forming a catalyst complex with sufficient activity for controlled polymerization of methacrylates at moderate temperatures.[12]

Monomer Purification

The commercial PMPM monomer contains an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage. This must be removed immediately before use.

-

Dissolve the PMPM monomer in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Pass the solution through a short column packed with basic alumina.

-

Collect the eluent and remove the solvent under reduced pressure.

-

The purified, inhibitor-free monomer should be used immediately.

Detailed Polymerization Protocol

This procedure targets a polymer with a number-average molecular weight (Mₙ) of approximately 24,000 g/mol .

Reaction Stoichiometry: [PMPM]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:2

-

Reaction Setup :

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (28.7 mg, 0.20 mmol).

-

Seal the flask with a rubber septum, and attach it to a Schlenk line.

-

Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

-

-

Preparation of Monomer/Ligand Solution :

-

In a separate vial, add the purified PMPM monomer (4.79 g, 20.0 mmol), PMDETA (69.3 mg, 0.40 mmol, or 87 µL), and anisole (5 mL).

-

Seal the vial and deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.

-

-

Initiation of Polymerization :

-

Using a degassed syringe, transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst. Stir the mixture until the copper complex forms, indicated by a homogeneous, colored solution.

-

Place the flask in a preheated oil bath set to 70 °C.

-

Allow the solution to equilibrate at the reaction temperature for 10 minutes.

-

Using a separate degassed syringe, add the initiator, EBiB (39.0 mg, 0.20 mmol, or 29 µL), to the reaction flask. This marks the start of the polymerization (t=0).

-

-

Monitoring the Reaction :

-

Periodically (e.g., every 30-60 minutes), withdraw small aliquots from the reaction mixture using a degassed syringe.[13]

-

Quench the reaction in the aliquot by exposing it to air and diluting with THF.

-

Analyze one part of the sample by ¹H NMR to determine monomer conversion by comparing the integration of vinyl proton signals to that of stable polymer backbone signals.

-

Analyze the other part by Gel Permeation Chromatography (GPC) to determine Mₙ and PDI.[6]

-

-

Termination and Polymer Isolation :

-

Once the desired conversion is reached (e.g., ~80-90% to avoid side reactions), terminate the polymerization by cooling the flask to room temperature and opening it to the air.

-

Dilute the viscous reaction mixture with ~10 mL of THF.

-

To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina, eluting with THF.

-

Concentrate the purified polymer solution and precipitate the polymer by adding it dropwise into a large volume of a cold non-solvent, such as methanol or a hexane/methanol mixture.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.

-

Caption: Experimental workflow for the ATRP of PMPM.

Data, Characterization, and Expected Outcomes

The success of an ATRP experiment is validated through rigorous characterization of the resulting polymer.

Typical Reaction Parameters

| Parameter | Value/Ratio | Rationale |

| Target DP | 100 | Controls the final molecular weight. |

| [M]:[I]:[Cat]:[L] | 100:1:1:2 | Standard ratio for good control. Excess ligand ensures catalyst solubility and activity. |

| Solvent | Anisole (50% v/v) | A polar aprotic solvent that dissolves all components. |

| Temperature | 70 °C | Provides a reasonable polymerization rate for methacrylates without significant termination.[14] |

| Expected Mₙ | ~21,500 g/mol (at 90% conv.) | Mₙ = ([M]/[I]) × Conv. × Mₙ(Monomer) + Mₙ(Initiator) |

| Expected PDI | < 1.20 | A low PDI indicates a well-controlled polymerization.[5] |

Self-Validating System: Key Characterization Checks

A trustworthy ATRP protocol should yield predictable results. The following analyses confirm control over the polymerization:

-

Kinetics Plot : A plot of ln([M]₀/[M]t) versus time should be linear, indicating a constant concentration of propagating radicals and first-order kinetics with respect to the monomer.

-

Molecular Weight Evolution : A plot of Mₙ (from GPC) versus monomer conversion should be linear and should pass through the origin. This demonstrates that chain growth is uniform and termination events are minimal.

-

¹H NMR Spectroscopy : Confirms the chemical structure of the poly(PMPM) and allows for the calculation of monomer conversion.

-

Gel Permeation Chromatography (GPC) : Provides Mₙ, Mₙ, and the PDI. A narrow, monomodal peak shifting to higher molecular weights as the reaction progresses is the hallmark of a controlled polymerization.[6]

Applications in Drug Development and Materials Science

The controlled synthesis of poly(PMPM) opens avenues for advanced material design. The HALS functionality integrated into the polymer backbone provides inherent stability against UV degradation. This makes these polymers excellent candidates for:

-

Durable Coatings and Films : Protecting underlying materials from weathering and light-induced damage.

-

Polymer Additives : Blending with other polymers to enhance their environmental resilience.

-

Biomedical Materials : Polymers are foundational to a vast array of biomedical applications.[2] The polymethacrylate backbone is often biocompatible, and the pendant piperidyl group offers a site for further functionalization or conjugation, potentially for creating drug delivery systems or stable medical device coatings.[15][16]

-

Cosmetics : Polymers are widely used in personal care products as thickeners, stabilizing agents, and for controlled release of active ingredients.[17]

By leveraging ATRP, researchers can precisely tailor the molecular weight and architecture of poly(PMPM) to optimize its performance in these and other high-value applications.

References

-

Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from [Link]

-

Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 4). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube. Retrieved from [Link]

-

The Poly Guy. (2020, February 19). Atom Transfer Radical Polymerization (ATRP) Overview. [Video]. YouTube. Retrieved from [Link]

-

Dong, H., et al. (2011). Atom Transfer Radical Polymerization of Functional Monomers Employing Cu-Based Catalysts at Low Concentration: Polymerization of Glycidyl Methacrylate. ResearchGate. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Procedures for Initiation of an ATRP Reaction. Matyjaszewski Polymer Group. Retrieved from [Link]

- Matyjaszewski, K., et al. (n.d.). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.

-

Rai, P., et al. (2025, September 3). Biomedical Application of Polymeric Materials. PMC - NIH. Retrieved from [Link]

-

Davis, K., & Matyjaszewski, K. (2000). Atom Transfer Radical Copolymerization of Methyl Methacrylate and n-Butyl Acrylate. ACS Publications. Retrieved from [Link]

- Matyjaszewski, K. (n.d.). Functional polymers by atom transfer radical polymerization. Journal of Macromolecular Science, Part A.

-

Chemistry For Everyone. (2025, April 20). What Are The Common Applications Of Polymers? [Video]. YouTube. Retrieved from [Link]

-

Kar, M., et al. (n.d.). Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Section Polymer Applications. Retrieved from [Link]

-

Theriot, J., et al. (2016). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. PMC - NIH. Retrieved from [Link]

- J. Sobolewska, et al. (n.d.). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI.

-

Genesis Medical Plastics. (n.d.). The Many Biomedical Applications of Polymers. Retrieved from [Link]

-

Davis, K., et al. (2025, August 6). Investigation of the ATRP of n-butyl methacrylate using the Cu(I)/N,N,N′,N″,N″,-pentamethyldiethylenetriamine catalyst system. ResearchGate. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. Retrieved from [Link]

-

NPTEL-NOC IITM. (2023, October 3). Lecture 59: Polymer applications in different fields: Polymer in cosmetics. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Biomedical Application of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. This compound | 68548-08-3 [chemicalbook.com]

- 10. This compound [cymitquimica.com]

- 11. This compound (stabilized with MEHQ) 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 12. researchgate.net [researchgate.net]

- 13. Polymerizing via ATRP [sigmaaldrich.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genesismedicalplastics.com [genesismedicalplastics.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols: Synthesis and Application of pH-Responsive Block Copolymers Using 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate (PMPM)

Introduction: The Advent of Smart Polymers in Therapeutic Delivery

In the landscape of advanced drug delivery, "smart" polymers that respond to specific physiological cues have emerged as transformative tools. These materials can be engineered to undergo conformational or solubility changes in response to stimuli such as temperature, light, or pH, enabling the targeted release of therapeutic payloads.[1] Among these, pH-responsive polymers are of particular interest due to the distinct pH gradients found in the human body, especially the acidic microenvironment of tumor tissues and endosomal compartments.[2] This provides a unique opportunity for site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.[3][4]

This document provides a comprehensive guide to the synthesis and application of block copolymers incorporating 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate (PMPM). The tertiary amine in the piperidyl group of PMPM is expected to confer pH-responsive behavior, making it an excellent candidate for the development of intelligent drug delivery systems. We will delve into the synthesis of a model amphiphilic block copolymer, poly(this compound)-b-poly(poly(ethylene glycol) methyl ether methacrylate) (pPMPM-b-pPEGMA), using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[5]

Section 1: Understanding the Chemistry of PMPM and pH-Responsiveness

The key to the functionality of pPMPM-based block copolymers lies in the chemical structure of the PMPM monomer. The piperidyl ring contains a tertiary amine group which can be protonated at acidic pH. This protonation leads to a change in the polymer's properties, forming the basis of its pH-responsive behavior.

The PMPM Monomer: Structure and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| CAS Number | 68548-08-3 | [6] |

| Molecular Formula | C₁₄H₂₅NO₂ | [6] |

| Molecular Weight | 239.36 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

Mechanism of pH-Responsiveness

At physiological pH (e.g., pH 7.4 in the bloodstream), the tertiary amine of the piperidyl group is largely deprotonated, rendering the pPMPM block hydrophobic. When the polymer encounters a more acidic environment (e.g., pH < 6.8 in tumor tissues or endosomes), the amine group becomes protonated. This results in a positive charge and a transition of the pPMPM block from hydrophobic to hydrophilic. In an amphiphilic block copolymer construct, this transition can trigger the disassembly of self-assembled nanostructures, such as micelles, leading to the release of an encapsulated drug.[4]

Figure 1: pH-triggered disassembly of pPMPM-core micelles.

Section 2: Synthesis of pPMPM-b-pPEGMA Block Copolymer via RAFT Polymerization

The synthesis of the target block copolymer will be achieved in two sequential RAFT polymerization steps. First, a pPMPM macro-chain transfer agent (macro-CTA) is synthesized. This macro-CTA is then used to initiate the polymerization of the second monomer, PEGMA.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| This compound (PMPM) | TCI America | >97.0% | Stabilized with MEHQ, remove inhibitor before use.[6] |

| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Sigma-Aldrich | Average Mn ~500 g/mol | Remove inhibitor before use. |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Sigma-Aldrich | >97% | RAFT Chain Transfer Agent. |

| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol before use. |

| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% | |

| Diethyl ether | Fisher Scientific | ACS Grade | For precipitation. |

| Basic alumina | Sigma-Aldrich | For inhibitor removal. |

Experimental Protocols

2.2.1. Inhibitor Removal from Monomers

It is crucial to remove the polymerization inhibitor (MEHQ) from PMPM and PEGMA before use. This can be achieved by passing the monomers through a short column of basic alumina.

2.2.2. Synthesis of pPMPM Macro-CTA

This protocol is adapted from general RAFT polymerization procedures for methacrylates.[7]

-

In a Schlenk flask, dissolve PMPM (e.g., 2.39 g, 10 mmol), CPADB (e.g., 55.9 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in 1,4-dioxane (10 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] is a critical parameter to control the molecular weight.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-12 hours). The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing by ¹H NMR for monomer conversion.

-

To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

-

Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.

2.2.3. Synthesis of pPMPM-b-pPEGMA Block Copolymer

-

In a Schlenk flask, dissolve the pPMPM macro-CTA (e.g., 1.0 g, assuming a calculated molecular weight from the first step), PEGMA (e.g., 2.0 g, 4 mmol), and AIBN (e.g., 1.6 mg, 0.01 mmol) in 1,4-dioxane (15 mL).

-

Repeat the freeze-pump-thaw cycles and backfill with an inert gas.

-

Immerse the flask in a preheated oil bath at 70 °C and stir for a specified time (e.g., 12-24 hours).

-

Quench the reaction as described previously.

-

Purify the block copolymer by dialysis against deionized water to remove any unreacted PEGMA and then lyophilize to obtain the final product.

Figure 2: Workflow for the synthesis of pPMPM-b-pPEGMA.

Section 3: Characterization of the Block Copolymer

Thorough characterization is essential to confirm the successful synthesis of the block copolymer and to understand its properties.

Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful controlled polymerization should yield a PDI close to 1.1-1.3. A clear shift to a higher molecular weight in the GPC trace after the second polymerization step is indicative of successful block copolymer formation.

Chemical Structure and Composition

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and determine the composition of the block copolymer. The ratio of the integrals of characteristic peaks from the pPMPM and pPEGMA blocks can be used to calculate the degree of polymerization of each block and the overall composition.

pH-Responsive Behavior

The pH-responsive nature of the block copolymer can be investigated by monitoring changes in the turbidity of an aqueous solution of the polymer as a function of pH. The pH at which the solution becomes turbid upon increasing the pH corresponds to the pKa of the polymer. Dynamic Light Scattering (DLS) can be used to study the self-assembly of the block copolymer into micelles at different pH values and to determine their size.

Section 4: Application in pH-Responsive Drug Delivery

The amphiphilic nature of pPMPM-b-pPEGMA allows for the formation of core-shell micelles in aqueous solution at physiological pH, with the hydrophobic pPMPM forming the core and the hydrophilic pPEGMA forming the corona. This core can encapsulate hydrophobic drugs.

Drug Loading and Encapsulation Efficiency

A model hydrophobic drug, such as doxorubicin or paclitaxel, can be loaded into the micelles using a dialysis or oil-in-water emulsion method. The drug loading content (DLC) and drug loading efficiency (DLE) can be determined using UV-Vis spectroscopy or HPLC.

DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100 DLE (%) = (Weight of loaded drug / Weight of drug in feed) x 100

In Vitro Drug Release

The pH-triggered drug release can be studied by dialyzing the drug-loaded micelle solution against buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5). The amount of released drug in the dialysis medium is quantified over time. A significantly faster release rate is expected at the lower pH, demonstrating the pH-responsive nature of the drug delivery system.[8]

| Parameter | Expected Outcome |

| Drug Release at pH 7.4 | Slow and sustained release |

| Drug Release at pH 5.5 | Rapid and burst release |

Conclusion and Future Perspectives

The synthesis of block copolymers using this compound via RAFT polymerization offers a promising platform for the development of advanced, pH-responsive drug delivery systems. The protocols outlined in this document provide a solid foundation for researchers to explore this novel class of smart polymers. Future work could involve optimizing the block lengths to fine-tune the pH-responsiveness and drug loading capacity, as well as incorporating targeting ligands to the corona of the micelles for active targeting of specific cell types.

References

- Deligkaris, K., Tadele, T. S., Olthuis, W., & Van Den Berg, A. (2010). Hydrogel-based pH sensors and actuators.

- Giacomelli, F. C., et al. (2011). pH-Triggered Block Copolymer Micelles Based on a pH-Responsive PDPA (Poly[2- (diisopropylamino)ethyl Methacrylate]) Inner Core and a PEO (Poly(ethylene Oxide)) Outer Shell as a Potential Tool for the Cancer Therapy.

- Jeong, B., Kim, S. W., & Bae, Y. H. (2000). Thermosensitive sol−gel reversible hydrogels. Advanced Drug Delivery Reviews, 43(2-3), 199-211.

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.

- North, S. M., & Armes, S. P. (2021). One-pot synthesis and aqueous solution properties of pH-responsive schizophrenic diblock copolymer nanoparticles prepared via RAFT aqueous dispersion polymerization. Polymer Chemistry, 12(40), 5749-5759.

- Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced drug delivery reviews, 58(15), 1655-1670.

- Unal, H. I., & Yagci, Y. (2011). Synthesis and characterization of poly (methyl methacrylate-block-ethylene glycol-block-methyl methacrylate) block copolymers by reversible addition-fragmentation chain transfer polymerization. Journal of polymer science part a: polymer chemistry, 49(12), 2641-2648.

- Yokoyama, M., et al. (1992). Characterization of physical entrapment and chemical conjugation of adriamycin in polymeric micelles and their design for in vivo delivery to a solid tumor. Journal of Controlled Release, 22(3), 269-278.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (stabilized with MEHQ) 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. ias.ac.in [ias.ac.in]

- 8. rug.nl [rug.nl]

Application Note: Elucidating the Thermal Properties of Polymers Functionalized with 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM) using Differential Scanning Calorimetry (DSC)

Introduction

Polymers incorporating 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM), a monomer containing a hindered amine light stabilizer (HALS) moiety, are of significant interest in the development of advanced materials with enhanced durability.[1] The HALS group is renowned for its ability to protect polymers from degradation induced by UV light and thermal stress by scavenging free radicals.[2][3] Understanding the thermal properties of these functionalized polymers is paramount for predicting their processing parameters, service life, and performance in various applications, from specialty coatings to advanced biomaterials.

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for investigating the thermal properties of polymers.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[5] The glass transition temperature is particularly critical as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which dictates many of the material's mechanical properties.[2]

This application note provides a comprehensive guide to the thermal analysis of PMPM-containing polymers using DSC. It outlines a detailed protocol, explains the scientific rationale behind the experimental choices, and discusses the interpretation of the resulting data. This guide is intended for researchers and scientists in materials science and polymer chemistry.

Scientific Principles and Experimental Rationale

The incorporation of the bulky 1,2,2,6,6-pentamethyl-4-piperidyl side group into a polymer backbone is expected to have a significant impact on its thermal properties, most notably the glass transition temperature. The Tg is fundamentally related to the mobility of the polymer chains.[6] The presence of large, rigid side groups like the pentamethyl-piperidyl moiety restricts the rotational freedom of the polymer backbone. This increased steric hindrance reduces the overall chain flexibility, meaning more thermal energy is required to induce the segmental motion associated with the glass transition. Consequently, it is anticipated that the incorporation of PMPM into a polymer, for instance as a co-monomer with methyl methacrylate (MMA), will result in a higher Tg compared to the homopolymer of the primary monomer (e.g., poly(methyl methacrylate)). This principle has been observed in other methacrylate copolymers where bulky side groups lead to an increase in Tg.[7]

A standard DSC heat-cool-heat cycle is employed to ensure the reliability and reproducibility of the measurement. The initial heating scan serves to erase the sample's prior thermal history, which can include internal stresses or variations in crystallinity from processing or storage.[7] The cooling scan provides information on the crystallization behavior of the material. The second heating scan then reveals the intrinsic thermal properties of the polymer, including a more clearly defined glass transition.

Experimental Protocol

This protocol is based on the principles outlined in ASTM D3418, a standard test method for determining the transition temperatures of polymers by DSC.[8][9]

Instrumentation and Consumables:

-

Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

-

Standard aluminum DSC pans and lids.

-

Sample crimper press.

-

Microbalance (accurate to ±0.01 mg).

-

High-purity nitrogen (99.99% or higher) for purging.

-

Polymer sample containing PMPM (e.g., copolymer of MMA and PMPM).

Workflow Diagram:

Caption: Experimental workflow for DSC analysis of PMPM-containing polymers.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy according to the manufacturer's guidelines and relevant standards such as ASTM E967.[5] Typically, high-purity indium is used as a standard.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan using a microbalance.[5][10] For films or larger pieces, cut a small section that will lie flat at the bottom of the pan to ensure good thermal contact.

-

Place a lid on the pan and securely crimp it using a sample press. This prevents any loss of volatile components during the analysis.

-

Prepare an empty, crimped aluminum pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.

-

Close the DSC cell and begin purging with high-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures.[11]

-

Equilibrate the cell at a starting temperature well below the expected Tg (e.g., 25°C).

-

Execute the following temperature program:

-

First Heating Scan: Heat the sample from the starting temperature to a temperature well above the expected Tg (e.g., 200°C) at a constant rate of 10°C/min.[5][10] This scan will erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample from 200°C down to the starting temperature (25°C) at a controlled rate, typically 10°C/min.

-

Second Heating Scan: Heat the sample again from the starting temperature to 200°C at 10°C/min. The data from this scan is typically used for determining the Tg.

-

-

Data Analysis:

-

Plot the heat flow (in W/g) versus temperature (in °C).

-

Analyze the thermogram from the second heating scan to identify the glass transition. The Tg appears as a step-like change in the baseline of the DSC curve.

-

Determine the glass transition temperature (Tg). This is often taken as the midpoint of the transition, where the heat capacity change is half-complete. Modern thermal analysis software can automatically calculate the Tg using various established methods (e.g., midpoint, half-height, or inflection point).

Expected Results and Discussion

The DSC thermogram of a PMPM-containing amorphous polymer, such as a random copolymer with methyl methacrylate, is expected to show a distinct glass transition. A representative (idealized) DSC curve is shown below.

Idealized DSC Thermogram:

Caption: Idealized DSC thermogram showing the glass transition (Tg).

The first heating scan may exhibit a broad or complex glass transition, potentially with an endothermic relaxation peak, due to the sample's thermal history.[10] The second heating scan, after controlled cooling, should provide a more distinct and reproducible glass transition.

The bulky pentamethyl-piperidyl side group of the PMPM monomer is expected to increase the glass transition temperature of the polymer. For example, while the Tg of poly(methyl methacrylate) (PMMA) is typically around 105-110°C, a copolymer of MMA with PMPM would be expected to exhibit a higher Tg. The magnitude of this increase will depend on the weight percentage of PMPM incorporated into the copolymer. A higher PMPM content will lead to a greater restriction of chain mobility and thus a higher Tg. This behavior is analogous to copolymers of MMA with other bulky monomers like 4-nitrophenyl methacrylate, where an increase in the bulky co-monomer content leads to a higher Tg.[7]

The table below summarizes the expected qualitative effect of PMPM incorporation on the thermal properties of a methacrylate-based polymer.

| Property | Base Polymer (e.g., PMMA) | PMPM-Containing Copolymer | Rationale |

| Glass Transition Temp. (Tg) | ~105-110 °C | > 110 °C (Expected) | The bulky pentamethyl-piperidyl side group restricts polymer chain mobility, requiring more energy for segmental motion.[6][7] |

| Thermal Stability | Moderate | Enhanced (Expected) | The HALS moiety scavenges free radicals, delaying the onset of thermal degradation at higher temperatures.[3] |

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the thermal characterization of polymers containing this compound. By employing a standardized heat-cool-heat methodology, it is possible to obtain reliable and reproducible data on the glass transition temperature and other thermal events. The incorporation of the bulky PMPM monomer is expected to increase the Tg of the polymer due to restricted chain mobility. This information is crucial for material design, enabling the optimization of processing conditions and the prediction of material performance in end-use applications.

References

-

Investigation of Polymers with Differential Scanning Calorimetry. Advanced Lab, Department of Physics, University of California, Berkeley.

-

Characterization of Polymers using Differential Scanning Calorimetry (DSC). EAG Laboratories.

-

ASTM D3418-12, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International.

-

This compound (stabilized with MEHQ) 97.0+%, TCI America. Fisher Scientific.

-

Differential scanning calorimetry (DSC) of acrylic polymers and blend: PMMA, MAM, and PMMA/10 wt% MAM blend. ResearchGate.

-

Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology.

-

Glass Transition Temperature of Polymers. Goalpara College.

-

Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark.

-

Glass Transition Temperature (Tg) of Plastics. SpecialChem.

-

Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Wellt Chemicals.

-

Process for producing polymer bound hindered amine light stabilizers. Google Patents.

-

Polymer Stabilizer Analysis. SGS PSI.

-

Characterization of an Acrylic/Melamine Copolymer Blend by DSC and DMA, TS67. TA Instruments.

-

PMMA: Polymethylmethacrylate. NETZSCH Analyzing & Testing.

-

Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. Semantic Scholar.

-

GLASS TRANSITIONS in POLY(METHACRYLATES). University of Southern Mississippi.

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek.

-

Hindered amine light stabilizers in pigmented coatings. ResearchGate.

-

ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Infinita Lab.

Sources

- 1. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]

- 2. protolabs.com [protolabs.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. This compound (stabilized with MEHQ) 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goalparacollege.ac.in [goalparacollege.ac.in]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP0303281A1 - Process for producing polymer bound hindered amine light stabilizers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM) in Protective Wood Coatings

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM) as a light stabilizer in protective wood coatings. This document elucidates the fundamental principles of PMPM's function, offers detailed protocols for its incorporation and performance evaluation, and provides insights into the causality behind experimental design.

Introduction: The Challenge of Protecting Wood

Wood, a sustainable and aesthetically pleasing building material, is susceptible to degradation from environmental factors when used in outdoor applications. The primary culprit is solar radiation, particularly ultraviolet (UV) light, which initiates photo-oxidative degradation of both the wood substrate and the protective coating. This degradation manifests as discoloration, loss of gloss, cracking, and eventual coating failure, compromising the wood's integrity and appearance. To counteract these effects, light stabilizers are incorporated into coating formulations. Hindered Amine Light Stabilizers (HALS) are a particularly effective class of additives for this purpose.

This guide focuses on this compound (PMPM), a polymerizable HALS monomer. Its ability to be covalently bound into the polymer backbone of the coating resin offers significant advantages in terms of permanence and long-term efficacy.

Understanding this compound (PMPM)

PMPM is a liquid monomer characterized by a methacrylate functional group and a sterically hindered amine moiety.[1] This dual functionality allows it to be copolymerized with other acrylic monomers to form a resin system with built-in UV protection.

Table 1: Physicochemical Properties of PMPM

| Property | Value | Reference |

| Molecular Formula | C14H25NO2 | [1] |

| Molecular Weight | 239.36 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Purity (GC) | >97.0% | |

| Boiling Point | 273.7±33.0 °C (Predicted) | [2] |

| Density | 0.96±0.1 g/cm3 (Predicted) | [2] |

| Refractive Index | 1.4720 to 1.4760 | [2] |

| Flash Point | 112 °C | [2] |

Mechanism of Action: The Denisov Cycle

PMPM functions as a HALS through a regenerative radical scavenging mechanism known as the Denisov Cycle.[3] Unlike UV absorbers that function by absorbing UV radiation, HALS actively interrupt the photo-oxidative degradation process.

The key steps are as follows:

-

Initiation: UV radiation generates free radicals (R•) within the coating polymer.

-

Oxidation: These free radicals react with oxygen to form peroxy radicals (ROO•).

-

HALS Activation: The hindered amine in PMPM is oxidized to a stable nitroxide radical (>N-O•).

-

Radical Scavenging: The nitroxide radical efficiently traps the polymer free radicals (R•) and peroxy radicals (ROO•), forming non-radical species.

-

Regeneration: The HALS is then regenerated, allowing it to participate in further radical scavenging cycles.

This cyclic process makes HALS extremely efficient, as a single HALS molecule can neutralize multiple free radicals.

Caption: Workflow for the synthesis of an acrylic resin with covalently bound PMPM.

Protocol 2: Formulation of a Protective Wood Coating

This protocol outlines the formulation of a clear wood coating using the synthesized PMPM-containing acrylic resin.

Materials:

-

PMPM-functionalized acrylic resin (from Protocol 1)

-

Solvent blend (e.g., Toluene/Xylene/Butyl acetate)

-

Flow and leveling agent

-

Wetting and dispersing agent (if pigments are used)

-

UV absorber (optional, for synergistic effect)

-

Crosslinker (e.g., isocyanate for a 2K system)

Procedure:

-

Resin Dilution: In a mixing vessel, dilute the PMPM-functionalized acrylic resin with the solvent blend to the desired application viscosity.

-

Additive Incorporation: With gentle stirring, add the flow and leveling agent. If a UV absorber is used for synergistic protection, it should be added at this stage.

-

Pigment Dispersion (for pigmented coatings): If formulating a pigmented coating, create a pigment paste by dispersing the pigments with the wetting and dispersing agent in a portion of the resin solution, then let down with the remaining resin.

-

Crosslinker Addition (for 2K systems): For two-component (2K) systems, add the crosslinker just before application according to the manufacturer's recommended stoichiometry.

Protocol 3: Performance Evaluation of the Wood Coating

This section details standard testing procedures to evaluate the effectiveness of the PMPM-containing wood coating.

-

Wood Substrate: Use standardized wood panels (e.g., pine, cedar, or oak) for consistent results. Sand the panels with appropriate grit sandpaper and remove dust.

-

Coating Application: Apply the formulated coating to the wood panels using a consistent method (e.g., spray, brush, or drawdown bar) to achieve a uniform dry film thickness.

-

Curing: Allow the coated panels to cure according to the formulation's requirements (air-dry or oven-cure).

Accelerated weathering tests are crucial for predicting the long-term outdoor performance of coatings.

-

QUV Accelerated Weathering Test (ASTM G154): This is a common method for simulating the effects of sunlight and moisture. [4] * Apparatus: Fluorescent UV and condensation apparatus.

-

Lamps: Use UVA-340 lamps to provide the best correlation to natural sunlight in the short-wavelength UV region. [5] * Test Cycle: A typical cycle for exterior wood coatings consists of 4 hours of UV exposure at 60°C followed by 20 hours of condensation at 50°C. [6] * Evaluation: Periodically remove the panels and evaluate for changes in gloss, color, cracking, and adhesion. An exposure time of 500-1000 hours is often used for evaluation. [6][7]

-

-

Xenon Arc Weathering Test (ASTM G155, ISO 16474-2): This method simulates the full spectrum of sunlight.

The following tests should be performed before and after accelerated weathering to quantify the coating's durability.

-

Gloss Measurement (ASTM D523): Measure the specular gloss at 60° and/or 20° angles. A significant reduction in gloss indicates surface degradation.

-

Color Change Measurement (ASTM D2244): Use a spectrophotometer to measure the change in color (ΔE*).

-

Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion): Assess the adhesion of the coating to the wood substrate.

-

Flexibility Test (ASTM D522 - Mandrel Bend Test): Evaluate the coating's ability to resist cracking upon bending. [6]* Microscratch Resistance (EN 16094): Assess the coating's resistance to fine scratches.

Table 3: Performance Evaluation Plan

| Test | Standard | Purpose |

| Accelerated Weathering | ASTM G154 / ASTM G155 | Simulate outdoor exposure |

| Gloss Measurement | ASTM D523 | Quantify changes in surface sheen |

| Color Change Measurement | ASTM D2244 | Quantify discoloration |

| Adhesion Test | ASTM D3359 | Assess coating-substrate bond |

| Flexibility Test | ASTM D522 | Evaluate resistance to cracking |

| Microscratch Resistance | EN 16094 | Determine surface hardness |

Expected Outcomes and Troubleshooting

The incorporation of PMPM into a wood coating formulation is expected to significantly improve its resistance to UV degradation. Compared to a control formulation without PMPM, the stabilized coating should exhibit:

-

Superior gloss retention: The surface will remain glossy for a longer duration of UV exposure.

-

Reduced color change: The wood's natural color will be better preserved, and the coating will show less yellowing.

-

Prevention of cracking and chalking: The coating will maintain its integrity and flexibility.

Troubleshooting:

-

Poor solubility of PMPM: Ensure compatibility with the chosen solvent system. PMPM generally has good solubility in common coating solvents. [8]* Inhibition of curing: While some HALS can interfere with certain curing mechanisms (e.g., acid-catalyzed systems), PMPM, being a methacrylate monomer, is generally compatible with free-radical curing systems. [8]* Lower than expected performance: Consider increasing the concentration of PMPM or combining it with a UV absorber for a synergistic effect. The combination of HALS and UVA is often recommended for optimal protection of clearcoats on wood. [9][10]

Conclusion

This compound is a highly effective hindered amine light stabilizer for protective wood coatings. Its ability to be polymerized into the resin backbone provides a permanent solution to photodegradation. By following the detailed protocols for synthesis, formulation, and testing outlined in this guide, researchers and formulators can develop durable and long-lasting wood coatings that preserve the natural beauty of wood for years to come.

References

-

KTA-Tator, Inc. (n.d.). Performance Testing of Exterior Wood Coatings. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate. Retrieved from [Link]

-

ResearchGate. (2025). New approaches in wood coating stabilization. Retrieved from [Link]

-

Maderas. Ciencia y tecnología. (2008). Weathering Test of Coatings for Wood Panel Boards. Retrieved from [Link]

-

Atlas-Mts. (2023). TOP 10 Weathering Standards for Coatings. Retrieved from [Link]

-

Clariant. (n.d.). Wood Coating Additives for Building and Construction. Retrieved from [Link]

-

IHD. (n.d.). QC methods to check UV coated and/or naturally oiled (pre-finished) floors. Retrieved from [Link]

-

Atlas. (n.d.). Defending Wood Coatings from the Sun. Retrieved from [Link]

-

PCI Magazine. (2015). Waterborne UVA/HALS Blend. Retrieved from [Link]

-

National Institutes of Health. (2020). The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer. Retrieved from [Link]

-

BIOMASS. (2024). Wood Coatings - How to test the quality of wood ?. Retrieved from [Link]

-

Q-Lab. (n.d.). Weathering Testing of Wood Coatings: Webinar Recap. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and research of copolymers on the basis of methyl methacrylate and their application in paint and varnish coverings. Retrieved from [Link]

-

PCI Magazine. (n.d.). Advancements in Novel Encapsulated Light Stabilizers for Waterborne Coatings. Retrieved from [Link]

-

ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. Retrieved from [Link]

-

Cofomegra. (n.d.). TEST STANDARDS FOR THE UV BOX ACCELERATED WEATHERING TESTER COATINGS. Retrieved from [Link]

-

MDPI. (n.d.). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | 68548-08-3 [chemicalbook.com]

- 3. The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 5. Weathering Testing of Wood Coatings: Webinar Recap | Q-Lab [q-lab.com]

- 6. kta.com [kta.com]

- 7. Wood Coatings - How to test the quality of wood ? - BIOMASS [biomasscoating.com]

- 8. clariant.com [clariant.com]

- 9. pcimag.com [pcimag.com]

- 10. pcimag.com [pcimag.com]

Application Notes and Protocols for Light-Induced Polymerization of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM)

Introduction: The Significance of Poly(PMPM) in Advanced Materials

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM) is a functional monomer of significant interest in the field of polymer science.[1] Its core value lies in the incorporation of a hindered amine light stabilizer (HALS) moiety directly into the polymer backbone.[2] HALS are exceptionally effective at protecting polymeric materials from degradation caused by exposure to UV radiation by scavenging harmful free radicals.[2] By polymerizing PMPM, we can create macromolecules with inherent photostability, a critical attribute for materials used in outdoor applications, coatings, and sensitive drug delivery systems.

Light-induced polymerization, or photopolymerization, offers a rapid, energy-efficient, and spatially and temporally controllable method for polymer synthesis.[3][4][5] This technique is particularly advantageous for creating thin films, coatings, and intricate 3D structures.[5] These application notes provide detailed protocols for the free-radical and controlled photopolymerization of PMPM, offering researchers and drug development professionals a comprehensive guide to synthesizing poly(PMPM) with tailored properties.

Chemical Structure of PMPM

Caption: Chemical structure of this compound (PMPM).

PART 1: Standard Free-Radical Photopolymerization

This protocol outlines a general procedure for the free-radical photopolymerization of PMPM. This method is suitable for rapid screening of conditions and for applications where precise control over molar mass is not critical.

Scientific Rationale

The photopolymerization of PMPM, like other methacrylates, proceeds via a free-radical chain-growth mechanism.[3][4] The process is initiated by a photoinitiator that, upon absorption of light of a specific wavelength, cleaves to form highly reactive radical species.[3][6] These radicals then attack the double bond of the PMPM monomer, initiating the polymerization chain. The bulky pentamethylpiperidyl group can introduce steric hindrance, which may result in slower polymerization kinetics compared to less hindered methacrylates like methyl methacrylate (MMA).[7]

Materials and Reagents

| Reagent | Supplier | Purity | Purpose |

| This compound (PMPM) | TCI Chemicals | >97.0% | Monomer |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA, e.g., Irgacure 651) | Sigma-Aldrich[6] | ≥99% | Type I Photoinitiator |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Sigma-Aldrich | ≥97% | Type I Photoinitiator |

| Toluene | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent |

| Dichloromethane | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent for precipitation |

| Methanol | Sigma-Aldrich | ACS reagent, ≥99.8% | Non-solvent for precipitation |

Equipment

-

UV lamp (e.g., medium-pressure mercury lamp, 300-400 nm emission) with controlled intensity.

-

Schlenk flasks or similar reaction vessels suitable for inert atmosphere techniques.

-

Magnetic stirrer and stir bars.

-

Syringes and needles for transfer of reagents.

-

Nitrogen or Argon source for inerting the reaction.

-

Rotary evaporator.

-

Vacuum oven.

Experimental Protocol

Caption: Workflow for free-radical photopolymerization of PMPM.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a vial, prepare a solution of PMPM and the chosen photoinitiator in toluene. A typical starting concentration is 1-2 M PMPM and 0.1-1.0 mol% of the photoinitiator relative to the monomer.

-

Inerting the Reaction Vessel: Transfer the solution to a Schlenk flask equipped with a magnetic stir bar. Seal the flask and degas the solution by bubbling with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Photopolymerization: Place the Schlenk flask under the UV lamp, ensuring the light path is unobstructed. Begin vigorous stirring and turn on the UV lamp. The reaction is typically carried out at room temperature.[5]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy or FTIR spectroscopy by observing the disappearance of the vinyl proton signals or the C=C stretching vibration, respectively.

-

Work-up: After the desired reaction time (e.g., 1-2 hours) or monomer conversion is reached, turn off the UV lamp. Concentrate the polymer solution using a rotary evaporator.

-

Purification: Precipitate the concentrated polymer solution by adding it dropwise to a large excess of a non-solvent, such as cold methanol, with vigorous stirring. The purified poly(PMPM) will precipitate as a solid.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

PART 2: Controlled Photopolymerization (Photo-RAFT)

For applications requiring well-defined polymers with controlled molar mass and low dispersity, a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended. Photo-RAFT allows for this control under mild, light-induced conditions.

Scientific Rationale

Photo-RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[8] The process can be initiated by conventional photoinitiators. The key to control is the rapid reversible transfer of the growing polymer chain between the CTA and the dormant polymer chains. This allows for a more uniform growth of all polymer chains.

Materials and Reagents

| Reagent | Supplier | Purity | Purpose |

| This compound (PMPM) | TCI Chemicals | >97.0% | Monomer |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | Strem Chemicals | >97% | RAFT CTA |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% | Photoinitiator |

| Anisole | Sigma-Aldrich | Anhydrous, 99.7% | Solvent |

| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.7% | Non-solvent for precipitation |

Experimental Protocol

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a Schlenk flask, combine PMPM, the RAFT agent (e.g., CPDT), and the photoinitiator (e.g., AIBN) in anisole. The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization. A typical ratio might be[9]::[0.1].

-

Inerting the Reaction Vessel: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Photopolymerization: Place the flask in a thermostatted water bath at a suitable temperature (e.g., 25-30 °C) and irradiate with a UV lamp while stirring.

-

Monitoring and Work-up: Monitor the reaction and perform the work-up and purification steps as described in the free-radical polymerization protocol (Part 1.4, steps 4-7), using diethyl ether as the precipitating non-solvent.

PART 3: Characterization of Poly(PMPM)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molar mass, and thermal properties.

Analytical Techniques

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the polymer and allows for the calculation of monomer conversion. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the disappearance of the monomer's C=C bond and the presence of the polymer's characteristic functional groups. |

| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determines the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (Đ = Mw/Mn). |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the polymer. |

Troubleshooting and Key Considerations

-

Inhibition: Incomplete removal of oxygen or the presence of the MEHQ stabilizer in the monomer can lead to an induction period or complete inhibition of the polymerization. If this occurs, ensure thorough degassing and consider passing the monomer through a column of basic alumina to remove the inhibitor.

-

Low Conversion: The steric bulk of PMPM may lead to lower polymerization rates and final conversions.[7] Increasing the reaction time, initiator concentration, or light intensity can help to improve conversion, but may also lead to broader molar mass distributions in free-radical polymerization.

-

Broad Molar Mass Distribution (in free-radical polymerization): This is inherent to the method. For better control, the use of a controlled polymerization technique like photo-RAFT is strongly recommended.

Conclusion

These protocols provide a robust framework for the synthesis of poly(PMPM) via light-induced polymerization. The choice between a standard free-radical approach and a controlled method like photo-RAFT will depend on the specific requirements of the final application. By carefully controlling the reaction conditions and thoroughly characterizing the resulting polymer, researchers can successfully produce advanced materials with inherent light stability for a wide range of applications.

References

- Koehler, M., & Ohngemach, J. (1990). Coreactive Photoinitiators for Surface Polymerization. In Radiation Curing of Polymeric Materials (Vol. 417, pp. 106–124). American Chemical Society.

- Bowman, C. N., & Kloxin, C. J. (2012). Covalent adaptable networks: stimuli-responsive materials with broad applications.

- Stansbury, J. W., & Idacavage, M. J. (2020).

- Boyer, C., Corrigan, N., & Jung, K. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 116(4), 1816-1944.

- Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and characterization of copolymers from hindered amines and vinyl monomers. Polímeros, 24(1), 30-36.

- Podgorska, W., K-Szczepanowska, A., & Ortyl, J. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers.

- Decker, C. (2002). UV-absorbers and HALS stabilizers used in stabilized UV curable clearcoats; 9: N-alkyl HALS, 10.

- Moszner, N., & Liska, R. (2020). Photoinitiated polymerization of methacrylates comprising phenyl moieties. European Polymer Journal, 141, 110086.

- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Controlled Photoradical Polymerization Mediated by 2,2,6,6-Tetramethylpiperidine-1-Oxyl. Macromolecules, 43(15), 6245-6252.

-

Podgorska, W., K-Szczepanowska, A., & Ortyl, J. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. National Institutes of Health. Retrieved from [Link]

- Dadashi-Silab, S., & Yagci, Y. (2016). Biomimetic controlled radical photopolymerization in a two-dimensional organized environment under visible light.